2-methyl-3-(4-piperidinyloxy)Pyridine
Description
2-Methyl-3-(4-piperidinyloxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and a 4-piperidinyloxy moiety at position 2. This structure combines the aromatic pyridine ring with a piperidine-derived substituent, which confers unique physicochemical and pharmacological properties. Piperidine-containing compounds are widely studied for their bioactivity, particularly in targeting neurotransmitter receptors and epigenetic enzymes .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-3-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-11(3-2-6-13-9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 |
InChI Key |
YSRXVYOLINGXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-piperidinyloxy)Pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group of the pyridine is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-piperidinyloxy)Pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridine ring.
Substitution: Sodium hydride or potassium carbonate can be used as bases to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-3-carboxypyridine
Reduction: 2-Methyl-3-(piperidin-4-yloxy)piperidine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-methyl-3-(4-piperidinyloxy)Pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-piperidinyloxy)Pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
ABT-089 [2-Methyl-3-(2-(S)-Pyrrolidinylmethoxy)Pyridine Dihydrochloride]
- Structure : Features a pyrrolidine ring (5-membered) linked via a methoxy group to the pyridine core.
- Activity : Potent α4β2 nicotinic acetylcholine receptor (nAChR) agonist (Ki = 16 nM) with neuroprotective effects against glutamate-induced excitotoxicity in cortical cells .
- Selectivity : >100-fold selectivity over α7 and muscle-type nAChRs (Ki > 10,000 nM) .
3-(Piperidin-4-ylmethoxy)Pyridine Derivatives
- Structure : Piperidine (6-membered) connected via a methoxy group at position 3 of pyridine.
- Activity : Potent inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in cancer. Structure-activity relationship (SAR) studies indicate that substituents on the piperidine ring enhance binding affinity .
2-Methyl-3-({[3'-(Piperidin-4-yl)[1,1'-Biphenyl]-4-yl]Oxy}Methyl)Pyridine
- Structure : A biphenyl-piperidine system attached to the pyridine via an oxygen linker.
Physicochemical Properties
A comparison of key physical and chemical properties is summarized below:
*Calculated based on molecular formula C11H16N2O.
Pharmacological and Functional Divergence
- Receptor Specificity :
- Neuroprotection vs. Epigenetic Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
